molecular formula C11H10N2 B8716704 4-Benzylpyridazine CAS No. 53074-22-9

4-Benzylpyridazine

Cat. No. B8716704
Key on ui cas rn: 53074-22-9
M. Wt: 170.21 g/mol
InChI Key: DQWIPVDHLUQZBV-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

A solution of pyridazine (2.2 g, 27.5 mmol) and 2-phenylacetic acid (18.7 g, 137.5 mmol), AgNO3 (1.4 g, 8.25 mmol) in 2N H2SO4 (27.7 ml) was heated to 60-70° C. under stirring, then, a solution of (NH4)2S2O8 (18.6 g, 82.5 mmol) in 80 ml of water was added within 20 minutes, After heating to 70-90° C. for 1.5 hour, the reaction solution was cooled to room temperature and extracted with DCM (2×100 ml), the combined organic layers were washed with 2NH. SO4 (3×70 ml), then, the combined aqueous layer was made alkaline with 50% NaOH and extracted with DCM (3×80 ml), dried over Na2SO4 and concentrated to get the crude product, which was purified by column chromatography on silica gel (petroleum Ether: EtOAc=2:1) to afford 4-benzylpyridazine (1.0 g, yield: 22%). 1H NMR (CDCl3 400 MHz): δ9.09 (s, 1H), 9.06 (d, J=5.2 Hz, 1H), 7.40-7.28 (m, 3H), 7.25-7.20 (m, 1H), 7.18 (d, J=7.2 Hz, 2H), 4.0 (s, 2H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
27.7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
(NH4)2S2O8
Quantity
18.6 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][N:2]=1.[C:7]1([CH2:13]C(O)=O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>OS(O)(=O)=O.O.[N+]([O-])([O-])=O.[Ag+]>[CH2:13]([C:5]1[CH:4]=[CH:3][N:2]=[N:1][CH:6]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
N1=NC=CC=C1
Name
Quantity
18.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
27.7 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
1.4 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
(NH4)2S2O8
Quantity
18.6 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 10) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×100 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with 2NH
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (petroleum Ether: EtOAc=2:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CN=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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